molecular formula C9H8N2O3 B066621 Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate CAS No. 181283-75-0

Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B066621
CAS No.: 181283-75-0
M. Wt: 192.17 g/mol
InChI Key: FMRMGFASHDVXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with a furan derivative in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time . The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Properties

IUPAC Name

methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)7-6(10)5-3-2-4-11-8(5)14-7/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRMGFASHDVXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(O1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Cyano-3-hydroxypyridine (1.2 g, 10 mmol), prepared as described in Synthesis 316 (1983), was aedded in portions to a 0° C. suspension of NaH (0.4 g of 60% dispersion, 10 mmol) in DMF (5 mL). After stirring for 20 min at 0° C., ethyl bromoacetate was added dropwise. The reaction was stirred for 30 min at 25° C. and was the poured into ice water. The resulting solid was collected by filtration and was washed with a small portion of water. The crude ethyl ester was taken up in EtOAc, dried (MgSO4), filted, and concentrated (1.16 g obtained). To the pyridine (1.0 g, 5.0 mmol) in THF (20 mL) was added potassium t-butoxide (0.56 g, 5.0 mmol). After stirring for 45 min, the reaction was partitioned between EtOAc and NaHCO3 solution. The layers were seperated and the aqueous layer was extracted with EtOAc (2x). The combined organic layers were washed with brine, dried (MgSO4), filtered, and concentrated to provide 0.76 g (76%) of the title compound: 1H NMR (300 MHz, CDCl3) δ1.46 (t, 3H), 4.47 (q, 2H), 5.21 (bs, 2H), 7.38 (dd, 1H), 7.76 (dd, 1H), 8.56 (dd, 1H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
0.56 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
76%

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